molecular formula C17H16N2O2 B2809804 (3E)-1-phenyl-3-propoxyiminoindol-2-one CAS No. 478261-44-8

(3E)-1-phenyl-3-propoxyiminoindol-2-one

Cat. No. B2809804
CAS RN: 478261-44-8
M. Wt: 280.327
InChI Key: BREYHEUBDOKYFX-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-phenyl-3-propoxyiminoindol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as SU6656 and belongs to the class of indolinones. It has been extensively studied for its mechanism of action and its ability to inhibit protein tyrosine kinases.

Scientific Research Applications

Energy Research

(VSP-3e Potentiostat): The VSP-3e potentiostat, developed by BioLogic, is tailor-made for energy research applications . It’s a research-grade multichannel potentiostat with the following features:

Radio Frequency Interference (RFI) Mitigation

(Spaceborne GNSS Ocean Reflectometry): In the context of spaceborne GNSS ocean reflectometry, VSP-3e can play a role in analyzing and mitigating radio frequency interference (RFI) . Its precise control and sensitivity allow researchers to study RFI effects on GNSS signals and develop strategies to minimize interference.

Environmental Monitoring

(Water Quality Analysis): VSP-3e’s sensitivity and versatility make it valuable for environmental monitoring. Researchers can use it to assess water quality, detect pollutants, and study redox processes in natural ecosystems.

properties

IUPAC Name

(3E)-1-phenyl-3-propoxyiminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-12-21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREYHEUBDOKYFX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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